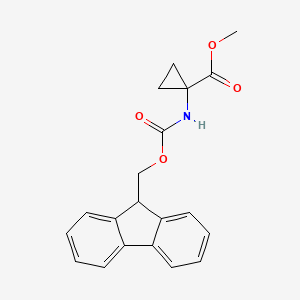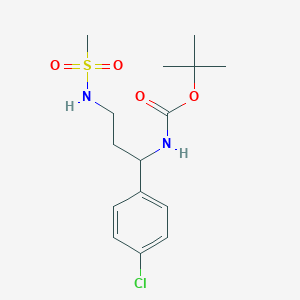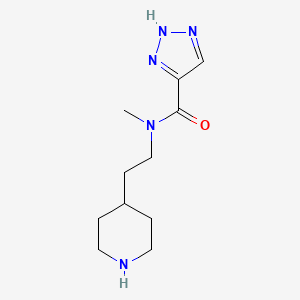
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Attachment of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of amine derivatives.
Applications De Recherche Scientifique
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biology: The compound is used in biological studies to understand its effects on various biological pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19N5O |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C11H19N5O/c1-16(11(17)10-8-13-15-14-10)7-4-9-2-5-12-6-3-9/h8-9,12H,2-7H2,1H3,(H,13,14,15) |
Clé InChI |
MYSMJFNTXXWNTP-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1CCNCC1)C(=O)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


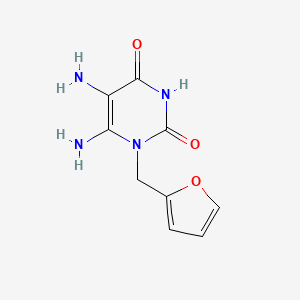
![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,5-fluoro-1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8467143.png)

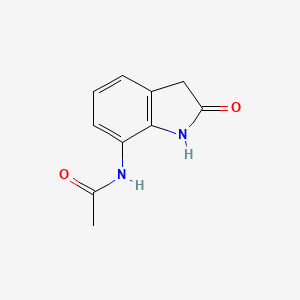

![9-chlorosulfonyl-5,6-dihydro-5-oxo-11H-indeno[1,2-c] Isoquinoline](/img/structure/B8467178.png)
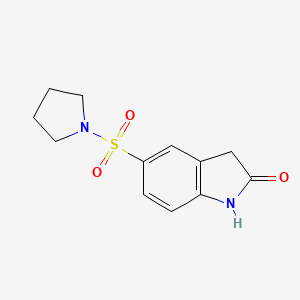
![7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione](/img/structure/B8467192.png)
![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B8467199.png)



